3-(3-Sulfanylphenyl)sulfonylbenzenethiol
Description
3-(3-Sulfanylphenyl)sulfonylbenzenethiol is a sulfonated aromatic thiol derivative characterized by two sulfanyl (–SH) groups and a sulfonyl (–SO₂–) bridge.
Properties
IUPAC Name |
3-(3-sulfanylphenyl)sulfonylbenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S3/c13-17(14,11-5-1-3-9(15)7-11)12-6-2-4-10(16)8-12/h1-8,15-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBJZWASPWHQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)S)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Functional Group Analysis
The table below compares key structural and functional differences between 3-(3-Sulfanylphenyl)sulfonylbenzenethiol and related compounds from the evidence:
Reactivity and Stability
- Thiol vs. Thioether Functionality : Unlike 3-phenylsulfanyl-1H-indole (a thioether with –SPh), the target compound’s free –SH groups confer higher nucleophilicity and susceptibility to oxidation, forming disulfide bonds under mild conditions . This contrasts with the methylthio group in 3-(Methylthio)benzyl Alcohol , which is less reactive but more stable toward oxidation .
- Electron-Withdrawing Effects: The sulfonyl group in this compound and its chlorinated analog (CAS 83919-55-5) withdraws electron density, acidifying adjacent –SH groups (pKa ~8–10) compared to non-sulfonated thiols (pKa ~10–12) .
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